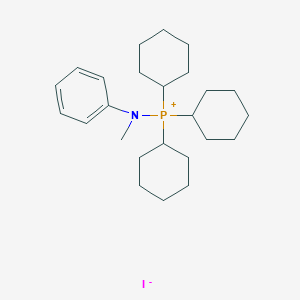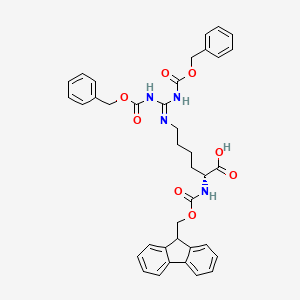
Fmoc-D-homoArg(Z)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-homoArg(Z)2-OH, also known as N-α-Fmoc-Nω-bis-carbobenzoxy-D-homoarginine, is a derivative of homoarginine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce homoarginine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carbobenzoxy (Z) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Z)2-OH typically involves the protection of the amino and guanidino groups of homoarginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with two carbobenzoxy groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and coupling agents like diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-homoArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and carbobenzoxy groups under basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DIC and OxymaPure are used as coupling agents to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides containing homoarginine residues, which are useful in various biological and chemical applications.
Scientific Research Applications
Fmoc-D-homoArg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used to introduce homoarginine residues into peptides, which can enhance their biological activity and stability.
Drug Development: Peptides containing homoarginine residues are studied for their potential therapeutic properties.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of Fmoc-D-homoArg(Z)2-OH involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. The carbobenzoxy groups protect the guanidino group, preventing unwanted side reactions. Upon deprotection, the homoarginine residues are available for biological interactions, such as binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-homoArg(Pbf)-OH: Another derivative of homoarginine with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Fmoc-Arg(Pbf)-OH: A derivative of arginine with similar protecting groups used in peptide synthesis.
Uniqueness
Fmoc-D-homoArg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The use of two carbobenzoxy groups offers enhanced protection of the guanidino group compared to other derivatives.
Properties
Molecular Formula |
C38H38N4O8 |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(2R)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m1/s1 |
InChI Key |
XGFIPUBTTVYBBV-MGBGTMOVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



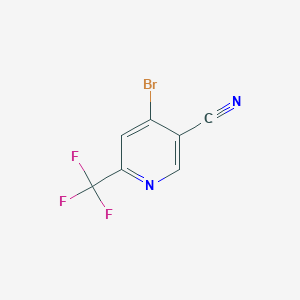
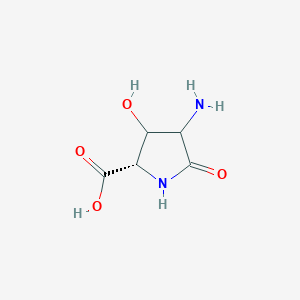
![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
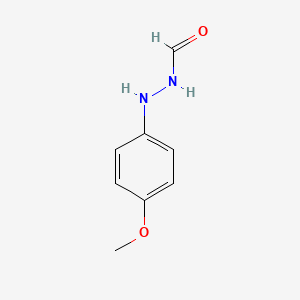
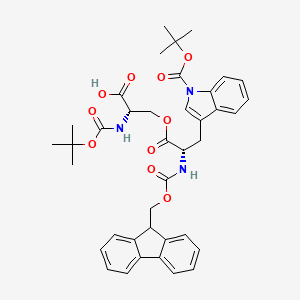
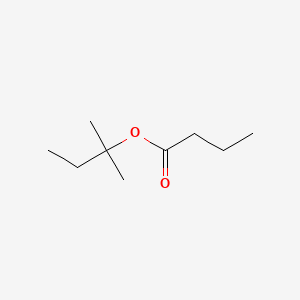
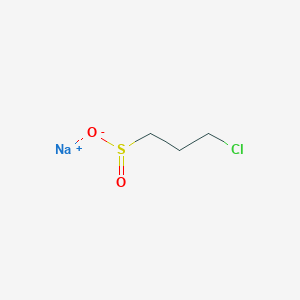
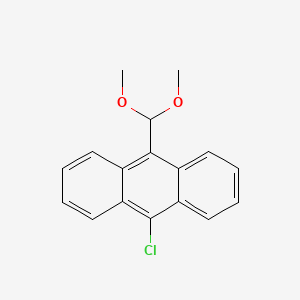
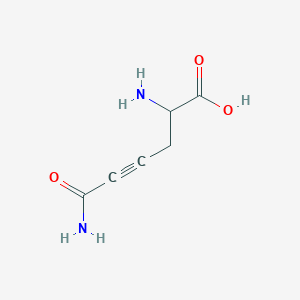
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


